Ethyl 5-(acetyloxy)-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate
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Overview
Description
Ethyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate is an organic compound with a complex structure that includes a furan ring, ester, and acetoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate typically involves the esterification of 5-hydroxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The acetoxy group can be introduced by acetylation using acetic anhydride and a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester and acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon.
Major Products Formed
Hydrolysis: 5-hydroxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylic acid and ethanol.
Reduction: Ethyl 5-hydroxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. For example, its acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The compound’s furan ring and ester groups may also participate in various biochemical pathways, influencing enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate: Similar structure but lacks the acetoxy group.
Methyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 5-acetoxy-2,5-dimethyl-4-hydroxy-4,5-dihydrofuran-3-carboxylate: Similar structure but with a hydroxy group instead of a carbonyl group.
Uniqueness
Ethyl 5-acetoxy-2,5-dimethyl-4-oxo-4,5-dihydrofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both acetoxy and ester groups allows for diverse chemical transformations and interactions with biological systems.
Properties
CAS No. |
53252-54-3 |
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Molecular Formula |
C11H14O6 |
Molecular Weight |
242.22 g/mol |
IUPAC Name |
ethyl 5-acetyloxy-2,5-dimethyl-4-oxofuran-3-carboxylate |
InChI |
InChI=1S/C11H14O6/c1-5-15-10(14)8-6(2)16-11(4,9(8)13)17-7(3)12/h5H2,1-4H3 |
InChI Key |
RKGRDXFLOPMTCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(C1=O)(C)OC(=O)C)C |
Origin of Product |
United States |
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